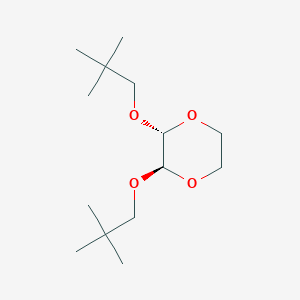
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane is an organic compound characterized by its unique molecular structure. This compound contains two 2,2-dimethylpropoxy groups attached to a 1,4-dioxane ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane typically involves the reaction of 2,2-dimethylpropyl alcohol with a suitable dioxane precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-dimethylpropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
(2R,3R)-2-(2,2-dimethylpropoxy)-3-ethylhexane: This compound has a similar structure but with an ethyl group instead of a dioxane ring.
(2R,3R)-2-(2,2-dimethylpropoxy)-3,5-dimethylhexane: Another similar compound with a different substitution pattern on the hexane ring.
Uniqueness
What sets (2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane apart is its unique dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
83466-16-4 |
|---|---|
分子式 |
C14H28O4 |
分子量 |
260.37 g/mol |
IUPAC名 |
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane |
InChI |
InChI=1S/C14H28O4/c1-13(2,3)9-17-11-12(16-8-7-15-11)18-10-14(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12-/m0/s1 |
InChIキー |
QWJADVCUBVWJHW-RYUDHWBXSA-N |
異性体SMILES |
CC(C)(C)CO[C@H]1[C@@H](OCCO1)OCC(C)(C)C |
正規SMILES |
CC(C)(C)COC1C(OCCO1)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
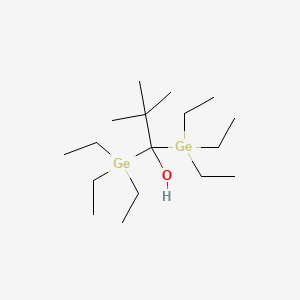

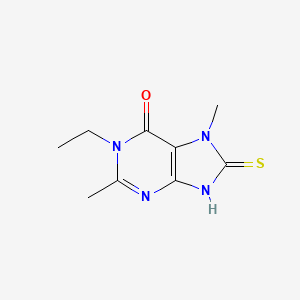
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
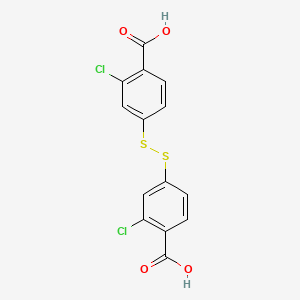
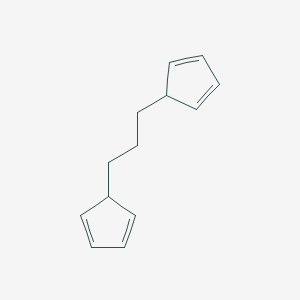
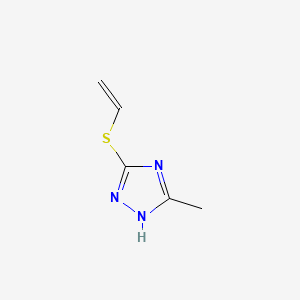

![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)


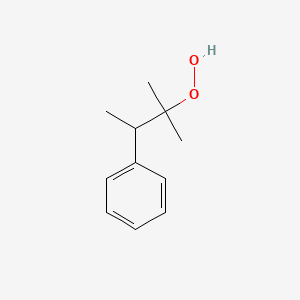
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
